molecular formula C30H50O2 B158487 Hydroxyhopanone CAS No. 1981-81-3

Hydroxyhopanone

Cat. No. B158487
CAS RN: 1981-81-3
M. Wt: 442.7 g/mol
InChI Key: NVNUNRUPWXZKAL-YKHKZODKSA-N
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Description

Hydroxyhopanone, also known as 22-Hydroxyhopan-3-one, is one of the earliest purified hopanoids . Hopanoids are a class of chemical compounds that were first isolated from dammar resin in the 1950s . The molecular formula of Hydroxyhopanone is C30H50O2 .


Synthesis Analysis

Hydroxyhopanone was first synthesized in the 1960s . One approach involved the synthesis of BHT from Hydroxyhopanone extracted from Dammar resin, followed by attachment of dideuterated glucosamine to BHT .


Molecular Structure Analysis

Hydroxyhopanone has a molecular weight of 442.717 Da . It contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

Hydroxyhopanone has a molecular weight of 442.717 Da and a mono-isotopic mass of 442.381073 Da . It has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Applications in Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs), a class which includes compounds like hydroxyhopanone, are extensively used in cosmetic and therapeutic formulations. They offer a variety of beneficial effects for the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of HAs are complex and not fully understood, but they are known to influence processes like melanogenesis and tanning. The safety and prolonged use effects, especially on sun-exposed skin, are critical considerations in the application of these compounds (Kornhauser, Coelho & Hearing, 2010).

Role as a Bioactive Marker

4-Hydroxynonenal (HNE), closely related to hydroxyhopanone, is significant in the study of oxidative stress and lipid peroxidation. It has transitioned from being viewed as a mere toxic byproduct to a reliable marker of oxidative stress and a potential causative agent for diseases like Alzheimer's. It's also considered a growth-modulating factor and signaling molecule. HNE's relevance in the medical field is increasing, and it's becoming a crucial factor in linking genomics and proteomics (Žarković, 2003).

Biomedical Applications of Hydroxyapatite

Hydroxyapatite, which shares some chemical similarities with hydroxyhopanone, is utilized for its bioactive and biocompatible properties. It's commonly used in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems. Recent advances have expanded its potential roles in magnetic resonance, controlled delivery of therapeutic drugs, cell separation, bioimaging, and hyperthermia treatment (Haider et al., 2017).

Hydroxyapatite in Environmental Remediation

Hydroxyapatite is also a versatile material for environmental management, particularly in treating air, water, and soil pollution. Its structure and properties, such as adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it an excellent resource for environmental remediation (Ibrahim et al., 2020).

properties

IUPAC Name

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNUNRUPWXZKAL-YKHKZODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyhopanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
H Fazakerley, TG Halsall, ERH Jones - Journal of the Chemical …, 1959 - pubs.rsc.org
… 3 Hydroxyhopanone is one of the few pentacyclic triterpenes … hydroxyhopanone, 2 which was shown to include the structural features (11) and (111). l Dehydration of hydroxyhopanone …
Number of citations: 10 pubs.rsc.org
GV Baddeley, TG Halsall, ERH Jones - Journal of the Chemical …, 1961 - pubs.rsc.org
HYDROXYHOPANONE has structure (I), l only the configuration at Ctzl) being in doubt. If it is biosynthesised from squalene by a completely concerted cyclisation then either the a-or the …
Number of citations: 16 pubs.rsc.org
WJ Dunstan, H Fazakerley, TG Halsall… - Croatica Chemica …, 1957 - hrcak.srce.hr
… The functional groups of hydroxyhopanone, a saturated CaoH5o02 pentacyclic triterpene keto-alcohol have been characterised and a tentative structure for hydroxyhopanone is …
Number of citations: 36 hrcak.srce.hr
Y Tsuda, M Hattori - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
Hydroxyhopanone is a typical representative of naturally occurring triterpenoid which belongs to hopane group. In 1958 Schaffner, gt 41.1) synthesized one of its acidic dehydration …
Number of citations: 9 www.jstage.jst.go.jp
N Aimi, K Kawada, S Sakai - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
Thysanolactone (l) was isolated in this laboratory from a Rubiaceous plant, Thysanospermum diffusum var. longitubum, growing in Okinawa Islands, Japan. l) Because of the structural …
Number of citations: 3 www.jstage.jst.go.jp
K Sekiguchi, H Kanemoto, Y Hirao, T Tsuyuki… - Bulletin of the …, 1974 - journal.csj.jp
Hydroxyhopanone (1) was converted via two alternative routes (1→9→11a→12→14→15→16 and 1→10→17→18→19→20) to A-neohop-21-ene (16) and A-neohop-3-ene (20), …
Number of citations: 4 www.journal.csj.jp
GV Baddeley, TG Halsall, ERH Jones - Journal of the Chemical …, 1960 - pubs.rsc.org
… HYDROXYHOPANONE has structure (I),l only the configuration at C(l,) and at C(21) being in doubt. If hydroxyhopanone is biosynthesised from squalene by a completely concerted …
Number of citations: 2 pubs.rsc.org
Y Tsuda, K Isobe, S Fakushima, H Ageta, K Iwata - Tetrahedron Letters, 1967 - Elsevier
Halaall recognir; ed that hia hopane obtained by the hydrogenation of hopencs (V and VI) van different from Barton'8 zeorinane (0), rhereao &neck supposed his eeorinane prepared by …
Number of citations: 37 www.sciencedirect.com
JG Horvath - 1980-1989-Mines Theses & Dissertations, 1981 - repository.mines.edu
Untitled Page 1 Page 2 ProQuest Number: All rights reserved INFORMATION TO ALL USERS The quality of this reproduction is dependent upon the quality of the copy submitted. In the …
Number of citations: 0 repository.mines.edu
M Kishi, T Kato, Y Kitahara - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… Total Synthesis of Hydroxyhopanone Hydroxyhopanone is a typical representative of … functions identical with those of natural triterpenoid, hydroxyhopanone (11a). The key—…
Number of citations: 9 www.jstage.jst.go.jp

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